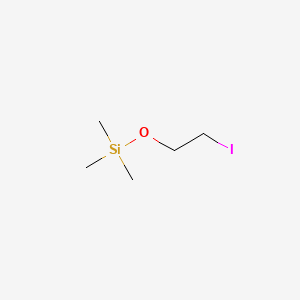

Silane, (2-iodoethoxy)trimethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Silane, (2-iodoethoxy)trimethyl-” is an organosilicon compound with the molecular formula C5H13IOSi . It is also known by other names such as 1-Iodo-2-(trimethylsiloxy)ethane, 2-iodoethoxy(trimethyl)silane, and (2-Iodoethoxy)trimethylsilane . The molecular weight of this compound is 244.15 g/mol .

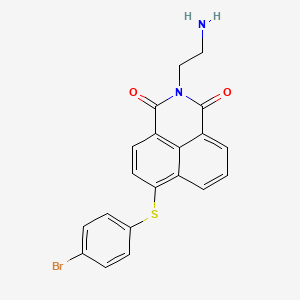

Molecular Structure Analysis

The molecular structure of “Silane, (2-iodoethoxy)trimethyl-” includes a silicon atom bonded to three methyl groups and an iodoethoxy group . The InChI representation of the molecule is InChI=1S/C5H13IOSi/c1-8(2,3)7-5-4-6/h4-5H2,1-3H3 . The Canonical SMILES representation is CSi(C)OCCI .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Silane, (2-iodoethoxy)trimethyl-” include a molecular weight of 244.15 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 243.97804 g/mol . The topological polar surface area is 9.2 Ų .

Wissenschaftliche Forschungsanwendungen

Enhancing Durability of Cementitious Materials

Silane and siloxane materials, including “Silane, (2-iodoethoxy)trimethyl-”, are extensively utilized for hydrophobically modifying and sealing cementitious pore structures . They significantly augment the durability of these materials, which are extensively utilized in contemporary construction projects . The effects of silane and siloxane surface treatment on cementitious material properties are examined, including hydrophobicity, resistance to chlorine, freeze–thaw cycles, and salt freezing .

Cleavage of α-Oxides

The cleavage of the ethylene and propylene oxides by “Silane, (2-iodoethoxy)trimethyl-” proceeds easily to give trimethyl (2-iodoethoxy)silane and a mixture of trimethyl (2-iodopropoxy) silane and trimethyl (1-iodoisopropoxy)silane in a 1∶2.5 ratio . This reaction could be useful in various chemical synthesis studies .

Surface Modification

Silane coupling agents, such as “Silane, (2-iodoethoxy)trimethyl-”, are often used for surface modification . They can alter the surface thermodynamic properties, enhancing the material’s performance in various applications .

Building Blocks in Chemical Synthesis

“1-Iodo-2-(trimethylsiloxy)ethane” is often used as a building block in chemical synthesis . It can be used to construct more complex molecules for various research applications .

Wirkmechanismus

Target of Action

The primary targets of 1-Iodo-2-(trimethylsiloxy)ethane, also known as Silane, (2-iodoethoxy)trimethyl-, are α-oxides . These targets play a crucial role in various biochemical reactions, particularly those involving the cleavage of oxygen-containing organic compounds .

Mode of Action

1-Iodo-2-(trimethylsiloxy)ethane interacts with its targets through a process known as electrophilic substitution . This compound is capable of cleaving α-oxides, such as ethylene and propylene oxides, to produce trimethyl (2-iodoethoxy)silane . The carbon-silicon bond in this compound is highly electron-releasing, which can stabilize a positive charge in the β position through hyperconjugation .

Biochemical Pathways

It’s known that the compound’s ability to cleave α-oxides can potentially influence a variety of biochemical reactions

Pharmacokinetics

It’s known that the compound has a molecular weight of 24415 , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

The molecular and cellular effects of 1-Iodo-2-(trimethylsiloxy)ethane’s action are largely dependent on its interaction with α-oxides . By cleaving these compounds, it can potentially alter the course of various biochemical reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Iodo-2-(trimethylsiloxy)ethane. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s ability to interact with its targets and exert its effects .

Eigenschaften

IUPAC Name |

2-iodoethoxy(trimethyl)silane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13IOSi/c1-8(2,3)7-5-4-6/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGMHASBPFMICW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCCI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13IOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silane, (2-iodoethoxy)trimethyl- | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2473418.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2473419.png)

![7-(4-Chlorophenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2473424.png)

![4-ethyl-N-(1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2473430.png)

![3-(4-Methoxy-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2473432.png)

![N-[4-(dimethylamino)phenyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2473434.png)

![N-(3-isopropoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2473436.png)